N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine (CAS: 1324066-93-4) is a pyridazine-derived compound with the molecular formula C₁₄H₁₂ClN₃O₄ and a molecular weight of 321.7158 g/mol . Its structure features a pyridazinone core substituted with a 2-chlorophenyl group at position 3, an acetyl-glycine moiety at position 1, and a ketone at position 4.
Properties
IUPAC Name |
2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c15-10-4-2-1-3-9(10)11-5-6-13(20)18(17-11)8-12(19)16-7-14(21)22/h1-6H,7-8H2,(H,16,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMSCAJFTCOWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-(2-chlorophenyl)pyridazine-6-one. This intermediate is then reacted with acetyl chloride in the presence of a base to form the acetylated product. Finally, the acetylated intermediate is coupled with glycine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it could interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine | 1324066-93-4 | C₁₄H₁₂ClN₃O₄ | 321.7158 | 2-Chlorophenyl, acetyl-glycine |
| 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide | 1310945-36-8 | C₁₈H₁₇ClN₄O₂S | 388.8712 | 2-Chlorophenyl, thiazole-2-ylidene |
| 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) | N/A | C₁₇H₁₅N₃O₄S | 357.38 | Benzyloxy, benzenesulfonamide |
Key Observations :
Substituent Diversity: The target compound’s acetyl-glycine group distinguishes it from the thiazole-2-ylidene substituent in CAS 1310945-36-8, which introduces sulfur and increases lipophilicity (MW = 388.87 vs. 321.71) .
Chlorophenyl vs. In contrast, benzyloxy groups (e.g., in 5a) may enhance solubility but reduce metabolic stability due to esterase susceptibility .
Structural Geometry and Bonding
Implications :
- The acetyl-glycine moiety’s O1—C11—N3 angle (119.2°) may optimize hydrogen-bonding capacity compared to bulkier substituents like thiazole or benzyloxy groups.
Biological Activity
Overview
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H10ClN3O3 |
| Molecular Weight | 281.68 g/mol |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The pyridazinone core is known for its ability to modulate enzyme activities, potentially acting as an inhibitor or modulator in various biochemical pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazinones can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- Enzyme Inhibition : Pyridazinone derivatives have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission.
Case Studies
- Antitumor Activity : A study involving a related compound demonstrated significant antiproliferative effects against HepG2 liver cancer cells, with an IC50 value of approximately 1.30 μM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
- Acetylcholinesterase Inhibition : Another investigation identified novel pyridazinone derivatives as potent AChE inhibitors, showcasing their potential in treating Alzheimer's disease. The structure-activity relationship (SAR) studies indicated that modifications on the pyridazinone ring could enhance inhibitory potency .
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- Selectivity and Potency : Compounds within this class have shown selectivity towards specific enzyme isoforms, which is critical for minimizing side effects in therapeutic applications .
- Synergistic Effects : When combined with other chemotherapeutic agents, these compounds may enhance overall efficacy due to their ability to induce apoptosis and arrest cell cycle progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
